molecular formula C17H13BrN2O2S B2759036 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide CAS No. 15864-10-5

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2759036
CAS No.: 15864-10-5
M. Wt: 389.27
InChI Key: NBLGYWQJRIYWRA-UHFFFAOYSA-N
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Description

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic small molecule featuring a benzamide group linked to a 4-(4-bromophenyl)thiazole scaffold. This structure class is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel antiproliferative agents. Compounds based on the N-(4-(4-bromophenyl)thiazol-2-yl) framework have been synthesized and evaluated for their potential biological activities. Research on closely related derivatives indicates that such molecules can serve as valuable scaffolds for investigating new therapeutic pathways . Specifically, analogs with structural similarities have demonstrated promising in vitro antimicrobial activity against various bacterial and fungal species, as well as antiproliferative effects against human cancer cell lines, such as breast adenocarcinoma (MCF7) . The presence of the bromophenyl-thiazole core is often associated with these observed research applications . Furthermore, other research on 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) suggests that this general class of compounds can act as inhibitors of tubulin polymerization , a mechanism of action relevant to anticancer drug development . This product is intended for use as a chemical reference standard and a building block in organic synthesis and medicinal chemistry research. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O2S/c1-22-14-8-4-12(5-9-14)16(21)20-17-19-15(10-23-17)11-2-6-13(18)7-3-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLGYWQJRIYWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methoxybenzoyl chloride under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Structural Comparisons

The compound’s core structure is shared with several derivatives, differing in substituents on the thiazole ring, benzamide group, or aryl moieties. Key analogs include:

Compound Name Substituent Modifications Key Structural Differences Reference
N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide Trifluoromethylphenyl at thiazole position 4 Enhanced hydrophobicity and electron-withdrawing effects from CF₃ group
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Trimethoxybenzamide (vs. single methoxy) Increased solubility and hydrogen-bonding potential from additional methoxy groups
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Nitro and methoxy groups on benzamide Asymmetric unit differences in crystal packing
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Methylphenyl (thiazole) and phenoxy (benzamide) Steric bulk from phenoxy group alters binding interactions

Key Observations :

  • Electron-withdrawing groups (e.g., Br, CF₃) enhance stability but reduce solubility.
  • Methoxy groups improve solubility and participate in hydrogen bonding (e.g., N-H···O interactions in ) .

Example :

  • N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide (Compound 3): Synthesized via reaction of 4-amino-N-(4-bromophenyl)benzamide with 4-methoxybenzoyl chloride in THF/pyridine () .

Factors Influencing Activity :

  • Electron-Donating Groups (e.g., methoxy): Enhance hydrogen bonding and solubility, critical for membrane permeability.
  • Halogen Substituents (e.g., Br, Cl): Improve binding to hydrophobic pockets in target proteins.
Crystallographic and Spectroscopic Insights
  • Crystal Packing : N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide forms chains via N-H···O hydrogen bonds (), while the title compound’s analog 4MNB has two molecules per asymmetric unit () .
  • IR/NMR Signatures :
    • C=S Stretch : Observed at 1243–1258 cm⁻¹ in thioamide analogs () .
    • NH Stretch : Detected at 3150–3319 cm⁻¹, confirming tautomeric forms in triazole derivatives () .

Biological Activity

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention in scientific research due to its diverse biological activities, including antimicrobial, anticancer, and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N[4(4bromophenyl)1,3thiazol2yl]4methoxybenzamide\text{IUPAC Name }this compound

Molecular Formula: C18_{18}H16_{16}BrN2_{2}O2_{2}S

Molecular Weight: 396.30 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal species. The mechanism is believed to involve the inhibition of bacterial lipid biosynthesis, disrupting cell membrane integrity.

Table 1: Antimicrobial Activity Data

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans208 µg/mL

Anticancer Activity

This compound has shown promising results in inhibiting the proliferation of various cancer cell lines, particularly breast cancer. The compound's mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cell division.

Table 2: Anticancer Activity Data

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)10.0
PC-3 (Prostate Cancer)7.5

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects : A recent study demonstrated that this compound showed enhanced antibacterial activity compared to similar thiazole derivatives. The increased electron density from the bromine substitution was suggested to contribute to its effectiveness against resistant strains of bacteria.
  • Anticancer Mechanism Investigation : Another investigation focused on the anticancer properties of this compound against breast cancer cell lines. The results indicated that it effectively reduced cell viability by inducing apoptosis through the activation of caspase pathways .
  • Structure-Activity Relationship Studies : Research has also been conducted to understand how structural modifications affect biological activity. Modifications in the aromatic rings significantly influenced both antimicrobial and anticancer properties, demonstrating a clear structure-activity relationship .

Q & A

Q. How to validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor protein denaturation (e.g., ∆Tₘ = 4°C for target kinase).
  • Western blotting : Measure downstream biomarkers (e.g., p-Akt suppression in PI3K/Akt pathway).
  • CRISPR knockouts : Compare IC₅₀ in wild-type vs. target-deficient cells .

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